molecular formula C10H13NO2 B555941 dl-Isoserine CAS No. 565-71-9

dl-Isoserine

Cat. No.: B555941
CAS No.: 565-71-9
M. Wt: 105.09 g/mol
InChI Key: SCIFESDRCALIIM-SECBINFHSA-N
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Description

DL-Isoserine: is an amino acid molecule that contains an amino group and an alcohol hydroxyl group in its structure. It is a racemic mixture, meaning it includes both D-isoserine and L-isoserine forms. This compound plays an important role in organisms, especially in the process of protein construction. It is involved in protein synthesis and many other biochemical processes in the body. Additionally, this compound can be widely used as a pharmaceutical ingredient in medicine and biochemical research .

Chemical Reactions Analysis

DL-Isoserine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: this compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxo acids, alcohol derivatives, and substituted amino acids .

Mechanism of Action

The mechanism by which DL-Isoserine exerts its effects involves its role in protein synthesis and other biochemical processes. It acts as a building block for proteins and peptides, interacting with various molecular targets and pathways involved in these processes. The specific molecular targets and pathways can vary depending on the context in which this compound is used .

Comparison with Similar Compounds

DL-Isoserine is similar to other amino acids such as serine and threonine. it is unique in its structure, containing both an amino group and an alcohol hydroxyl group. This unique structure allows this compound to participate in specific biochemical processes that other amino acids may not be able to. Similar compounds include:

    Serine: An amino acid with a similar structure but lacking the racemic mixture.

    Threonine: Another amino acid with a similar structure but different functional groups.

This compound’s unique properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-amino-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870737
Record name (+/-)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-71-9, 632-12-2
Record name Isoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-hydroxypropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-amino-2-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Amino-2-hydroxypropanoic acid
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Record name Isoserine, DL-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can dl-Isoserine be synthesized?

A1: this compound can be synthesized through a two-step process. First, glyoxylic acid undergoes an aldol reaction with nitromethane, resulting in 3-nitro lactic acid. Subsequently, hydrolysis of 3-nitro lactic acid yields this compound. []

Q2: Does this compound interact with metal ions?

A2: Yes, this compound has been shown to form complexes with metal ions. Studies have investigated its thermodynamic properties in complex formation with Nickel(II) and Copper(II). [] Additionally, research has explored the interaction between a ruthenium-based complex, [Ru(η6-p-cym)(H2O)3]2+, and this compound. This study highlighted the role of the alcoholic OH group present in the side chain of this compound in facilitating metal ion binding. []

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